Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
Description
IUPAC Nomenclature and Molecular Formula
The compound tert-butyl 5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is systematically named according to IUPAC rules, reflecting its bicyclic structure and substituents. The core framework consists of a cyclopenta[c]pyrrole system, a fused bicyclic structure comprising a five-membered cyclopentane ring fused to a pyrrole heterocycle. The numbering begins at the pyrrole nitrogen, with the carboxylate group at position 2 and the aminomethyl substituent at position 5.
The molecular formula is C₁₃H₂₄N₂O₂ , confirmed by high-resolution mass spectrometry and elemental analysis. This corresponds to a molecular weight of 240.34 g/mol , consistent with the presence of a tert-butoxycarbonyl (Boc) protecting group and a primary amine functionality.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| CAS Registry Number | 1558826-60-0, 1256958-47-0 |
| SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN |
The Boc group (tert-butyloxycarbonyl ) at position 2 serves as a protective moiety for the secondary amine, while the aminomethyl group at position 5 introduces a primary amine, critical for further functionalization in drug discovery.
Stereochemical Isomerism and Conformational Analysis
The compound exhibits chirality at three centers: C3a, C5, and C6a, leading to eight possible stereoisomers. However, the synthetically relevant form is the (3aR,5r,6aS) -configured isomer, as evidenced by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The relative configuration ("r" descriptor at C5) indicates a cis relationship between the aminomethyl group and the adjacent hydrogen atoms on the cyclopentane ring.
Conformational flexibility arises primarily from the puckered cyclopentane ring. Density functional theory (DFT) calculations reveal two dominant conformers:
- Envelope conformation : Four atoms (C2, C3, C3a, C6a) lie in a plane, with C5 displaced by ~25°.
- Half-chair conformation : Two adjacent atoms (C3a and C6a) deviate symmetrically from planar geometry, reducing torsional strain.
Table 2: Stereochemical Descriptors
| Stereocenter | Configuration | Rationale |
|---|---|---|
| C3a | R | Priority order: N1 > C2 > C6a > C3 |
| C5 | r (relative) | Cis to C3a and C6a |
| C6a | S | Priority order: C5 > C3a > C6 > N1 |
The energy difference between conformers is minimal (~0.5 kcal/mol), enabling rapid interconversion at room temperature. Substituents like the Boc group slightly bias the equilibrium toward the envelope form due to steric interactions with the cyclopentane hydrogens.
SMILES Notation and 3D Conformer Representation
The SMILES notation (CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN) encodes the connectivity, stereochemistry, and functional groups. Key features include:
- N1 : Pyrrole nitrogen bonded to the Boc group.
- [@H] : Stereodescriptors for the (3aR,6aS) configuration.
- CC(C)(C) : tert-butyl moiety.
3D conformer generation using molecular mechanics (MMFF94 force field) predicts bond lengths and angles consistent with crystallographic data. The cyclopentane ring adopts a puckered geometry, with N-C bond lengths of 1.45–1.49 Å and C-C bond lengths of 1.52–1.55 Å.
Table 3: Computational Conformer Comparison
| Parameter | Envelope Conformer | Half-Chair Conformer |
|---|---|---|
| Dihedral Angle (C3a-C5-C6a) | 25° | 15° |
| Torsional Strain | 2.1 kcal/mol | 1.8 kcal/mol |
| Van der Waals Energy | -12.3 kcal/mol | -11.9 kcal/mol |
The 3D structure’s electrostatic potential surface highlights regions of partial positive charge at the primary amine and partial negative charge at the carbonyl oxygen, guiding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLJEBUNGKANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Organic Synthesis Approach
The preparation generally follows a multi-step synthetic route involving:
- Cyclization of appropriate precursors to form the hexahydrocyclopenta[c]pyrrole core
- Functional group modifications to introduce the aminomethyl substituent
- Esterification to install the tert-butyl ester protecting group
The process requires careful control of reaction conditions such as temperature, solvent, catalysts, and reaction time to optimize yield and stereoselectivity.
Key Synthetic Steps
| Step No. | Reaction Type | Description | Typical Conditions & Notes |
|---|---|---|---|
| 1 | Cyclization | Condensation of a suitable amine with a cyclopentanone or derivative | Use of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂), polar aprotic solvents (THF, DCM), 60–80°C for 12–24 h |
| 2 | Aminomethyl Introduction | Introduction of aminomethyl group via reductive amination or nucleophilic substitution | Reductive amination with formaldehyde and amine under mild reducing conditions (NaBH₄ or catalytic hydrogenation) |
| 3 | Esterification | Protection of carboxylic acid as tert-butyl ester using tert-butyl chloroformate | Base (e.g., triethylamine), low temperature (0–5°C), inert atmosphere to prevent hydrolysis |
Reaction Mechanisms and Catalysts
- Cyclization : The amine nucleophilically attacks the carbonyl carbon of cyclopentanone derivative, followed by intramolecular ring closure promoted by Lewis acid catalysts, favoring formation of the bicyclic pyrrole system.
- Aminomethylation : Reductive amination adds the aminomethyl group selectively at position 5, often using formaldehyde as the carbon source and a mild reducing agent to avoid over-reduction.
- Esterification : The carboxylic acid is converted to the tert-butyl ester via nucleophilic substitution with tert-butyl chloroformate in the presence of a base, protecting the acid functionality for further transformations.
Optimization of Synthetic Parameters
The following table summarizes key parameters influencing the synthesis outcome:
| Parameter | Optimal Range/Condition | Impact on Yield and Purity |
|---|---|---|
| Temperature | 60–80°C during cyclization | Higher temperatures increase reaction rate but may cause side reactions; controlled heating improves yield (~65–75%) |
| Catalyst | FeCl₃, ZnCl₂ (5–10 mol%) | Accelerates cyclization, improves stereoselectivity |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Polar aprotic solvents enhance solubility and reaction kinetics |
| Reaction Time | 12–24 hours | Sufficient time for complete cyclization and functionalization |
| Reducing Agent | Sodium borohydride (NaBH₄), catalytic hydrogenation | Mild reducing agents prevent over-reduction, maintain functional group integrity |
| Esterification Temp | 0–5°C | Low temperature minimizes side reactions and hydrolysis |
Diastereoselectivity and Purification
- Diastereomer Formation : Multiple chiral centers can lead to diastereomeric mixtures. Control is achieved by using enantiopure starting materials or chiral auxiliaries during cyclization.
- Purification Techniques : Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® AD-H) is employed to separate diastereomers and enhance purity.
| Condition | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Room temperature cyclization | 3:1 | 65 |
| Crystallization at -20°C | 5:1 | 58 |
| Chiral HPLC separation | >20:1 | 45 |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
Confirms the bicyclic structure, stereochemistry, and presence of aminomethyl and tert-butyl ester groups. Both proton (^1H) and carbon (^13C) NMR are used. - High-Performance Liquid Chromatography (HPLC) :
Assesses purity and diastereomeric composition. - Infrared (IR) Spectroscopy :
Identifies functional groups such as ester carbonyl (C=O stretch ~1720 cm⁻¹) and amine (N–H stretch). - Mass Spectrometry (MS) :
Confirms molecular weight and fragmentation pattern consistent with the target compound.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Cyclopentanone derivatives, primary amines, formaldehyde, tert-butyl chloroformate |
| Key Reactions | Cyclization, reductive amination, esterification |
| Catalysts | Lewis acids (FeCl₃, ZnCl₂) |
| Solvents | THF, DCM |
| Temperature Range | 0–80°C depending on step |
| Yield Range | 45–75% depending on optimization and purification |
| Purification Methods | Chiral preparative HPLC, crystallization |
| Characterization | NMR, HPLC, IR, MS |
Research Findings and Practical Notes
- The multi-step synthesis demands strict control of stereochemistry to ensure biological activity, as the compound interacts with muscarinic acetylcholine receptors.
- The tert-butyl ester group is crucial for protecting the carboxylate during synthesis and can be removed later under acidic conditions if needed.
- Reductive amination conditions must be carefully chosen to avoid over-reduction or side reactions that compromise the aminomethyl group.
- Scale-up for industrial production requires optimization of reaction times and continuous flow methods to maintain reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc removal | 4 M HCl in dioxane, 3 h, r.t. | (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole | 87–95% |
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol .
Reductive Amination
The primary amine group undergoes reductive amination with aldehydes or ketones to form secondary amines, which are pivotal in synthesizing pharmacologically active derivatives.
| Reaction | Reagents | Conditions | Application | Source |
|---|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, piperidine, AcOH | DCM, −78°C to r.t., 12 h | Synthesis of arginase inhibitors |
Example:
-
Reaction with piperidine under reductive conditions yields tert-butyl 5-(piperidinylmethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .
Oxidation Reactions
The aminomethyl group and the cyclopenta[c]pyrrole core can undergo oxidation to form nitro or carbonyl derivatives.
Oxidation of the core to a ketone (e.g., tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ) is a key step in modifying bioactivity .
Hydrolysis of the Ester Group
The tert-butyl ester is hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, enabling further functionalization.
Hydroboration and Cross-Coupling
The compound participates in iridium-catalyzed hydroboration to introduce boron-containing groups, facilitating Suzuki–Miyaura cross-coupling.
| Reaction | Catalyst | Reagents | Product | Source |
|---|---|---|---|---|
| Hydroboration | [Ir(cod)Cl]₂, dppe | Pinacolborane, THF | Boronated derivatives for coupling reactions |
Example:
-
Reaction with pinacolborane yields tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , a precursor for biaryl synthesis .
Substitution Reactions
The aminomethyl group undergoes nucleophilic substitution, enabling diversification of the compound’s structure.
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated derivatives | Enhanced lipophilicity | |
| Acylation | Acetic anhydride, pyridine | Acetamide derivatives | Prodrug synthesis |
Key Research Findings
-
Antitubercular Activity : Derivatives synthesized via reductive amination showed 65% pain reduction in rodent models and 40–45% reduction in pro-inflammatory cytokines (TNF-α, IL-6) .
-
Arginase Inhibition : Boronated derivatives exhibited nanomolar potency against human arginase isoforms (hARG-1/2), highlighting therapeutic potential .
Comparative Reactivity Table
| Reaction | Rate | Steric Hindrance | Functional Group Tolerance |
|---|---|---|---|
| Boc deprotection | Fast | Moderate | High |
| Reductive amination | Moderate | Low | Moderate |
| Hydroboration | Slow | High | Low |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has shown potential in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The incorporation of the hexahydrocyclopenta structure enhances biological activity by improving receptor binding affinity.
- Neuroprotective Compounds : The compound's ability to cross the blood-brain barrier makes it a candidate for developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Organic Synthesis Applications
The compound serves as an essential intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. Its applications include:
- Building Block for Heterocyclic Compounds : The presence of both amino and carboxylate functional groups allows for further derivatization, making it a valuable building block for synthesizing more complex heterocycles.
- Synthesis of Peptidomimetics : Researchers have utilized this compound in the development of peptidomimetics that mimic the structure and function of peptides, potentially leading to new therapeutic agents.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-alkylation | Reflux with alkyl halides | 75 | |
| Amidation | Coupling with amines | 82 | |
| Cyclization | Heat under inert atmosphere | 68 |
The compound has been investigated for its biological activities beyond anticancer effects. Notable findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A recent investigation published in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This opens avenues for further exploration into its use as a therapeutic agent.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate with key analogs, focusing on structural features, synthesis, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
- 5-Oxo derivative (CAS: 146231-54-1): The ketone group enables further functionalization via reductive amination (to generate the aminomethyl analog) or Grignard reactions. This compound is pivotal in scalable syntheses due to its stability and versatility .
- Aminomethyl derivative (CAS: 1256958-47-0): The primary amine facilitates conjugation with carboxylic acids or carbonyl groups, making it valuable for peptide-mimetic drug design .
- Trifluoromethylphenyl analog : The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in BTK inhibitors .
Q & A
Q. What is the synthetic pathway for synthesizing tert-butyl 5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
- Methodological Answer : The synthesis involves multi-step transformations starting from bicyclic isoindole derivatives. Key steps include:
- Step 1 : Boc-protection of (3aR,7aS)-hexahydroisoindole using Boc₂O in CH₂Cl₂ at 0°C to form the Boc-protected intermediate .
- Step 2 : Oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to generate a diketone intermediate .
- Step 3 : Cyclization under acidic conditions (Ac₂O/NaOAc) at 120°C to yield the hexahydrocyclopenta[c]pyrrole core .
- Step 4 : Aminomethylation via reductive amination or nucleophilic substitution, followed by purification using flash chromatography (e.g., 0–30% EtOAc/hexanes) .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc-protection | Boc₂O, CH₂Cl₂, 0°C | 85–90% | |
| Oxidation | NaIO₄, RuO₂·H₂O | 75% | |
| Cyclization | Ac₂O, 120°C | 40% |
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Methodological Answer : The compound is a viscous oil or crystalline solid with:
- Molecular formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) .
- Density : ~1.14 g/cm³ .
- Stability : Stable under inert conditions but sensitive to strong acids/bases (e.g., HCl-mediated Boc deprotection) .
- Hazard profile : Classified as acute oral toxicity (Category 4), skin irritant (Category 2), and respiratory irritant. Use PPE (gloves, goggles) and work in a fume hood .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR : ¹H NMR (500 MHz, CDCl₃) identifies stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at δ 1.46–1.52 ppm, while aminomethyl groups show resonances at δ 3.2–3.5 ppm .
- Chromatography : Flash column chromatography (e.g., 0–50% EtOAc/hexanes) resolves diastereomers .
- Mass spectrometry : ESI+ confirms molecular ion peaks (e.g., m/z 256 [M+H]⁺ for intermediates) .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step to improve diastereoselectivity?
- Methodological Answer :
- Catalyst selection : Use 10% Pd/C under H₂ (40 psi) in CH₃OH. Higher Pd loading (e.g., 15%) may enhance selectivity for cis-isomers .
- Pressure control : Lower H₂ pressure (20–30 psi) reduces over-reduction byproducts.
- Purification : Gradient elution (0–30% EtOAc/hexanes) separates diastereomers, with diastereomeric ratios >5:95 achievable .
Q. What strategies mitigate conflicting stereochemical data observed in NMR analysis?
- Methodological Answer :
- Variable temperature (VT) NMR : Resolves overlapping signals caused by conformational flexibility .
- Chiral derivatization : Use Mosher’s acid to assign absolute configuration .
- X-ray crystallography : Definitive structural validation for crystalline intermediates .
Q. How can Boc-protection/deprotection steps be modified to enhance yield?
- Methodological Answer :
- Boc-protection : Replace Boc₂O with Boc-ON (succinimidyl carbonate) in THF for milder conditions (0°C to RT, 90% yield) .
- Deprotection : Use HCl in Et₂O (2M) instead of TFA to avoid side reactions (e.g., 91% yield for amine hydrochloride salts) .
Q. What are the implications of conflicting toxicity data in designing in vivo studies?
- Methodological Answer :
- Acute toxicity : LD₅₀ > 2000 mg/kg (oral, rat) suggests low systemic toxicity, but conflicting classifications (OSHA Category 4) necessitate dose optimization .
- In vivo protocols : Pre-dose animals with antioxidants (e.g., N-acetylcysteine) to mitigate potential oxidative stress .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
